An In-depth Technical Guide to 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Cornerstone Intermediate in Medicinal Chemistry
An In-depth Technical Guide to 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Cornerstone Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a pivotal heterocyclic intermediate in the field of medicinal chemistry. The document delves into its chemical and physical properties, spectroscopic profile, and details a robust protocol for its synthesis via the Vilsmeier-Haack reaction. Furthermore, it explores the reactivity of this aldehyde and its significant applications as a building block in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile scaffold.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets. The strategic placement of a nitrogen atom in the six-membered ring imparts unique physicochemical properties, such as altered hydrogen bonding capabilities and dipole moment, which can be exploited to fine-tune the pharmacological profile of a drug candidate.
Derivatives of the 7-azaindole core have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. A significant number of these compounds have been investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde emerges as a particularly valuable intermediate. The presence of a reactive aldehyde group at the 3-position provides a chemical handle for a multitude of synthetic transformations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. The methyl group at the 2-position can also influence the molecule's electronic properties and steric interactions with its biological targets.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is essential for its effective use in synthesis and for the characterization of its derivatives.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI | 1S/C9H8N2O/c1-6-8(5-12)7-3-2-4-10-9(7)11-6/h2-5H,1H3,(H,10,11) | [1] |
| InChI Key | DXESDXYYNGHALB-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C2=C(N=CC=C2)N1)C=O | [1] |
Note: Specific data on melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally.
Spectroscopic Data (Predicted and Representative)
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, a singlet for the aldehyde proton (typically in the range of 9.5-10.5 ppm), and a singlet for the methyl group protons (around 2.5 ppm). The NH proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde (typically in the range of 180-190 ppm), as well as distinct signals for the carbons of the heterocyclic rings and the methyl group.
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IR (Infrared) Spectroscopy: The IR spectrum is expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1670-1690 cm⁻¹. Other notable absorptions would include N-H stretching of the pyrrole ring (around 3100-3300 cm⁻¹) and C-H stretching of the aromatic and methyl groups.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 160.17).
Synthesis and Mechanistic Insights
The primary and most efficient method for the synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3]
The Vilsmeier-Haack Reaction: A Step-by-Step Protocol
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then undergoes electrophilic substitution with the electron-rich pyrrole ring of the 2-methyl-7-azaindole starting material.
Reaction Scheme:
A schematic overview of the Vilsmeier-Haack formylation process.
Experimental Protocol:
This protocol is a generalized procedure based on established methods for the Vilsmeier-Haack formylation of similar heterocyclic compounds and may require optimization for specific laboratory conditions.[4]
Materials:
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2-Methyl-1H-pyrrolo[2,3-b]pyridine
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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1,2-Dichloroethane (DCE), anhydrous
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate
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Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0-5 °C in an ice bath. Slowly add POCl₃ (1.1-1.5 equivalents) dropwise to the cooled DMF with continuous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: To the prepared Vilsmeier reagent, add anhydrous DCE. In a separate flask, dissolve 2-Methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a minimal amount of anhydrous DCE and add it dropwise to the Vilsmeier reagent solution. After the addition is complete, heat the reaction mixture to a temperature between 60-80 °C and maintain with stirring for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH of the solution is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to yield pure 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Reactivity and Synthetic Applications
The aldehyde functionality at the 3-position of the 2-Methyl-1H-pyrrolo[2,3-b]pyridine core is a versatile handle for a wide range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.
Key Reactions of the Aldehyde Group:
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Reductive Amination: The aldehyde can be readily converted to a primary or secondary amine through reaction with an amine in the presence of a reducing agent such as sodium borohydride or sodium triacetoxyborohydride. This is a cornerstone reaction for introducing diverse side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.
-
Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds, such as malononitrile or cyanoacetates, to form a variety of heterocyclic structures.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing further opportunities for functional group manipulation.
Synthetic utility of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Application in Kinase Inhibitor Drug Discovery
The 7-azaindole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen at position 7 and the NH group of the pyrrole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine core of ATP. 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde serves as a key starting material for the synthesis of various kinase inhibitors.[5][6]
For instance, through reductive amination, various amine-containing side chains can be introduced at the 3-position. These side chains can be designed to occupy specific pockets within the ATP-binding site of the target kinase, thereby enhancing potency and selectivity. The 2-methyl group can provide beneficial steric interactions or modulate the electronic nature of the core, further influencing the inhibitor's binding affinity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
General Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a high-value intermediate for medicinal chemists and drug discovery scientists. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it an ideal starting point for the construction of diverse compound libraries. The inherent biological relevance of the 7-azaindole scaffold, particularly in the context of kinase inhibition, ensures that this compound will continue to be a valuable tool in the quest for novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its effective use in research and development.
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